Glyphosate, chemically known as N-(phosphonomethyl) glycine, is a broad-spectrum systemic herbicide widely used to control weeds, especially in agricultural settings. It is classified as an organic acid and is characterized by its amphoteric nature, meaning it can act as both an acid and a base depending on the pH of its environment. Glyphosate is a zwitterion, existing in various ionic forms due to its multiple dissociation constants (pKa values), which range from less than 2 to approximately 11 . It is highly soluble in water, with a solubility of about 12 g/L at room temperature .
Glyphosate's herbicidal action disrupts the shikimate pathway in plants, essential for synthesizing aromatic amino acids (phenylalanine, tyrosine, tryptophan) and other important compounds [3]. It binds to the enzyme EPSPS, inhibiting its activity and halting the shikimate pathway, leading to plant death [3].
Glyphosate is not flammable [8].
Glyphosate can react with some metals to form salts [5].
World Health Organization. (2016). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Glyphosate. International Agency for Research on Cancer 112, 1 [6].
International Agency for Research on Cancer. (2016). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Glyphosate. International Agency for Research on Cancer 112, 1 [7].
The synthesis of glyphosate primarily involves two key reactions:
These reactions highlight glyphosate's chemical versatility and its capacity to interact with various substrates.
Glyphosate's primary mechanism of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the biosynthesis of aromatic amino acids in plants and some microorganisms. This enzyme is absent in animals, making glyphosate selectively toxic to plants while being safe for human and animal consumption . Glyphosate's interference with the shikimate pathway results in the cessation of protein synthesis in susceptible plants, leading to their eventual death.
Glyphosate can be synthesized through two main methods:
Both methods are utilized industrially, particularly in regions like China where significant production occurs.
Glyphosate is predominantly used as a herbicide in various applications:
Its effectiveness against a wide range of plant species has made it one of the most widely used herbicides globally.
Research has indicated that glyphosate may interact with various biological systems:
These interactions underline the importance of understanding glyphosate's ecological impact.
Several compounds share structural or functional similarities with glyphosate:
Compound | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
Glufosinate | Phosphinothricin | Inhibits glutamine synthetase | Non-selective herbicide; alternative mode of action |
Aminomethylphosphonic Acid | Phosphonic acid derivative | Metabolite of glyphosate | Less effective as a herbicide; environmental concern |
Triclopyr | Pyridine derivative | Disrupts plant growth hormones | Selective for woody plants; different target site |
Glyphosate stands out due to its unique mechanism targeting the shikimate pathway specifically in plants and certain microorganisms while being safe for animals due to their lack of this metabolic pathway. Its high solubility and systemic action further enhance its efficacy compared to other herbicides.
Corrosive